Boc-4,5-dehydro-D-leu-OH dcha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

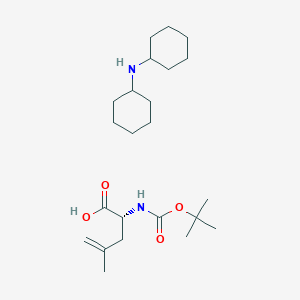

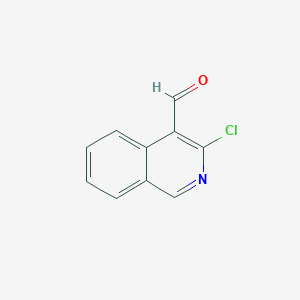

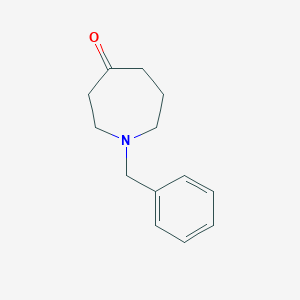

“Boc-4,5-dehydro-D-leu-OH dcha” is a chemical compound with the CAS number 1217776-08-3 . It has a molecular weight of 410.591 and a molecular formula of C23H42N2O4 . The compound is also known by other synonyms such as "(2R)-2- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoic Acid N-Cyclohexylcyclohexanamine (1:1)" .

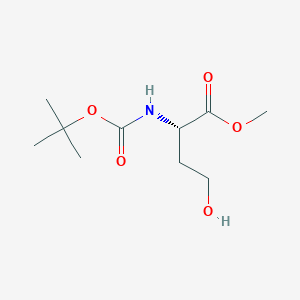

Molecular Structure Analysis

The molecular structure of “Boc-4,5-dehydro-D-leu-OH dcha” can be represented by the following SMILES notation:CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 . This notation provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

“Boc-4,5-dehydro-D-leu-OH dcha” has a boiling point of 365ºC at 760 mmHg and a melting point of 148-153ºC . The compound has a flash point of 174.5ºC . It has a topological polar surface area of 87.7Ų and a rotatable bond count of 8 .Aplicaciones Científicas De Investigación

Peptide Synthesis and Coupling

Boc-4,5-dehydro-D-leu-OH dcha is involved in various peptide synthesis and coupling processes. For instance, Boc-Gly-Ala-SH was coupled with polymer-bound Leu using dicyclohexylcarbodiimide (DCC) and other reagents, highlighting its role in enhancing coupling efficiency and reducing epimer content in peptide synthesis (Yamashiro & Blake, 2009). Similarly, Boc-Leu-N-Me-Leu-OBzl was synthesized using various coupling reagents, demonstrating the versatility of Boc-4,5-dehydro-D-leu-OH dcha in peptide coupling reactions and the ability to yield high-quality peptides (Shi-hai, 2009).

Polymer Chemistry and Chiral Copolymer Synthesis

The compound plays a crucial role in polymer chemistry, specifically in the synthesis of chiral copolymers. Research demonstrated the synthesis of chiral copolymer series with opposite chiroptical properties and explored their pH and temperature-responsive behavior, indicating the potential of Boc-4,5-dehydro-D-leu-OH dcha in creating smart materials (Bauri et al., 2013). Additionally, it's used in the controlled synthesis of amino acid-based chiral polymers, exhibiting pH-responsive behavior and indicating their potential in drug delivery applications and biomolecule conjugation (Bauri et al., 2013).

Structural Studies and Conformational Analysis

Boc-4,5-dehydro-D-leu-OH dcha contributes to the understanding of peptide and polymer structures. For example, the structure of depsipeptides was analyzed, revealing α/310‐conjugated helix formations and providing insights into the conformational properties of peptides and depsipeptides (Oku et al., 2004). The enhancement of peptide coupling reactions using 4-dimethylaminopyridine (DMAP) with Boc-4,5-dehydro-D-leu-OH dcha was also studied, showcasing its role in achieving near-quantitative couplings in peptide synthesis (Wang et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIOKRZSXPPREV-NIFFTEIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4,5-dehydro-D-leu-OH dcha | |

CAS RN |

1217776-08-3 |

Source

|

| Record name | 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, (2R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217776-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)